1-(2,6-二甲基苯基)-1H-吡咯

描述

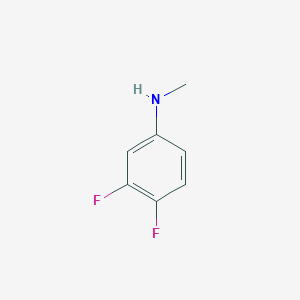

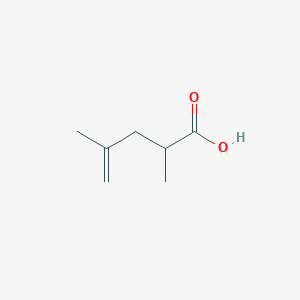

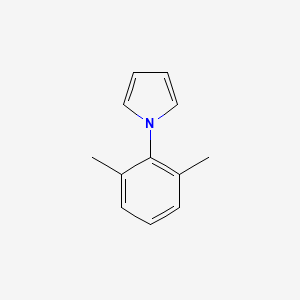

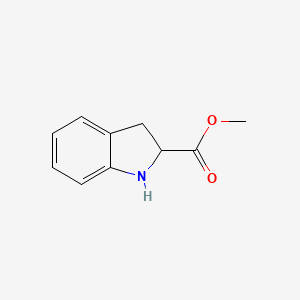

The compound “1-(2,6-dimethylphenyl)-1H-pyrrole” is a pyrrole derivative where one of the hydrogen atoms in the pyrrole ring is replaced by a 2,6-dimethylphenyl group . Pyrrole is a heterocyclic aromatic organic compound, and the 2,6-dimethylphenyl group is a derivative of phenyl where two hydrogen atoms are replaced by methyl groups at the 2nd and 6th positions .

Molecular Structure Analysis

The molecular structure of “1-(2,6-dimethylphenyl)-1H-pyrrole” would consist of a pyrrole ring attached to a 2,6-dimethylphenyl group. The nitrogen atom in the pyrrole ring can form a bond with the 2,6-dimethylphenyl group . The presence of the nitrogen atom and its lone pair of electrons can have significant effects on the properties of the molecule .科学研究应用

金属有机络合物的形成

- Matsuo 等人 (2001) 的一项研究探讨了使用吡咯变体(包括 2,5-双(N-芳基亚甲基)吡咯)形成金属有机配合物。具体而言,1-(2,6-二甲基苯基)-1H-吡咯用于创建单(吡咯基)配合物,该配合物在 ε-己内酯聚合领域具有潜在应用 (Matsuo, Tani, & Mashima, 2001)。

合成和催化应用

- Paul 等人 (2014) 调查了源自 N-(2',6'-二甲基苯基)吡咯-2-亚胺的金属有机配合物的合成和催化应用。这些配合物被用于醇的奥本纳尔氧化,展示了它们在催化中的潜力 (Paul, Richmond, & Bhattacharya, 2014)。

缓蚀

- Louroubi 等人 (2019) 合成了一种新的吡咯衍生物,该衍生物对钢表面表现出有效的缓蚀作用。这表明在材料科学中具有潜在应用,特别是在保护金属免受腐蚀方面 (Louroubi et al., 2019)。

抗菌应用

- Hublikar 等人 (2019) 合成了具有显着抗菌特性的新型吡咯衍生物。这项研究表明在开发新的抗菌剂方面具有潜在应用 (Hublikar et al., 2019)。

聚合和材料科学

- Hansen 等人 (2005) 研究了吡咯衍生物的电化学氧化,从而深入了解了烷基吡咯的氧化低聚和聚合。这项研究对材料科学有影响,特别是在聚合物和导电材料的合成方面 (Hansen et al., 2005)。

爆炸物检测

- Chen 等人 (2011) 探索了基于吡咯的化合物的合成及其在爆炸物检测中的应用。这项研究展示了吡咯衍生物在安全和安保应用中的潜在用途 (Chen, Jin, Wang, & Lu, 2011)。

作用机制

Target of Action

Compounds with similar structures, such as 2,6-dimethylphenol, have been studied

Mode of Action

It’s worth noting that compounds with similar structures, such as 2,6-dimethylphenol, are known to undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Compounds with similar structures are known to undergo reactions at the benzylic position, which can lead to various downstream effects

Pharmacokinetics

A study on a related compound, 4-amino-n-(2,6-dimethylphenyl)benzamide, found that it was well absorbed (approximately 94%) from the gastrointestinal tract following oral administration . It underwent extensive first-pass metabolism, resulting in a bioavailability of 5.3% .

Result of Action

For instance, tris(2,6-dimethylphenyl) phosphate, a compound with putative estrogen-like action, was found to impair sexual differentiation of the brain in a mouse model .

生化分析

Biochemical Properties

It is known that similar pyrrolidinone derivatives have shown memory-enhancing effects in animals . These compounds have been found to modulate metabotropic glutamate receptors and AMPA-sensitive glutamate receptors, and may facilitate cholinergic transmission .

Cellular Effects

Related compounds have been shown to inhibit cell proliferation and induce apoptosis in leukemia and lymphoma cells

Molecular Mechanism

It is speculated that it may act as a positive modulator of metabotropic glutamate receptors and AMPA-sensitive glutamate receptors

Temporal Effects in Laboratory Settings

Related compounds have been shown to have stability and long-term effects on cellular function .

Dosage Effects in Animal Models

Related compounds have shown ameliorative effects on learning and memory, especially in animals exhibiting impaired cognitive abilities .

Metabolic Pathways

Related compounds have been shown to be involved in various chemical pathways, such as 2-chloro-N-(2,6-dimethylphenyl) acetamide .

属性

IUPAC Name |

1-(2,6-dimethylphenyl)pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-10-6-5-7-11(2)12(10)13-8-3-4-9-13/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHOVWCDYRJKAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405857 | |

| Record name | 1-(2,6-dimethylphenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15898-23-4 | |

| Record name | 1-(2,6-dimethylphenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6H-thiazolo[5,4-e]indol-7(8H)-one](/img/structure/B3025445.png)

![N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine hydrochloride](/img/structure/B3025446.png)